molecular formula C13H14N2O3S2 B14541411 3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide CAS No. 62273-44-3

3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide

Cat. No.: B14541411
CAS No.: 62273-44-3
M. Wt: 310.4 g/mol
InChI Key: ZZKXHVWLCWBLMC-UHFFFAOYSA-N
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Description

3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with amino, hydroxymethyl, phenylsulfanyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Starting Material: Begin with a benzene derivative that has appropriate substituents.

    Nitration: Introduce a nitro group to the benzene ring using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: Reduce the nitro group to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Sulfonation: Introduce a sulfonamide group by reacting the compound with chlorosulfonic acid followed by ammonia.

    Hydroxymethylation: Introduce the hydroxymethyl group using formaldehyde in the presence of a base.

    Phenylsulfanylation: Introduce the phenylsulfanyl group by reacting the compound with a phenylthiol derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid group under strong reducing conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-Amino-5-(carboxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide.

    Reduction: 3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonic acid.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.

    Industry: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(hydroxymethyl)-2-(methylsulfanyl)benzene-1-sulfonamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

3-Amino-5-(hydroxymethyl)-2-(phenylsulfanyl)benzene-1-sulfonamide is unique due to the presence of both the phenylsulfanyl and sulfonamide groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62273-44-3

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

3-amino-5-(hydroxymethyl)-2-phenylsulfanylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O3S2/c14-11-6-9(8-16)7-12(20(15,17)18)13(11)19-10-4-2-1-3-5-10/h1-7,16H,8,14H2,(H2,15,17,18)

InChI Key

ZZKXHVWLCWBLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2S(=O)(=O)N)CO)N

Origin of Product

United States

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